M+7 Mass Shift: Superior Resolution from Interfering Natural Isotope Clusters vs. Partially Labeled Analogs
1-Bromopropane-d7 provides a nominal mass shift of +7 Da (exact mass 129.01705 Da) relative to the unlabeled analyte (122.99 Da). This M+7 shift is quantifiably superior to the M+5 shift offered by partially deuterated alternatives such as 1-bromopropane-1,1,3,3,3-d5 (exact mass ~127.01 Da). The larger mass difference is critical for minimizing spectral interference from the A+2 and A+4 isotopic peaks of the native analyte's bromine atom (⁷⁹Br:⁸¹Br ≈ 1:1), which can confound quantification when using an IS with a smaller mass shift [1].
| Evidence Dimension | Nominal Mass Shift from Unlabeled Analyte |
|---|---|
| Target Compound Data | +7 Da (M+7) |
| Comparator Or Baseline | 1-Bromopropane-1,1,3,3,3-d5 (Comparator); Unlabeled 1-Bromopropane (Baseline) |
| Quantified Difference | +2 Da greater separation from native isotope envelope (M+7 vs M+5) |
| Conditions | Low-resolution MS (e.g., single quadrupole GC-MS) where the A+2 and A+4 bromine isotopes of the unlabeled analyte are not baseline-resolved from the IS channel. |
Why This Matters
This larger mass differential reduces the risk of cross-talk and ensures the IS signal is collected in a 'clean' channel, a critical factor for achieving the required linearity and lower limit of quantification (LLOQ) in trace-level analysis of complex biological or environmental matrices.
- [1] PubChem. (2025). 1-Bromopropane-d7. Computed Descriptors: Exact Mass 129.01705 Da. View Source
